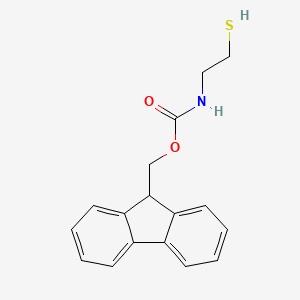
4-Methyl-n-(piperidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-n-(piperidin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core with a piperidine ring attached to the nitrogen atom and a methyl group at the para position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-n-(piperidin-1-yl)benzamide typically involves the following steps:
-
Formation of the Benzamide Core: : The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with piperidine to yield this compound.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C for the initial formation of the acyl chloride, followed by room temperature for the amide formation.
-
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-n-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction of the compound can lead to the formation of secondary amines.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
-
Substitution: : The benzamide core can undergo electrophilic aromatic substitution reactions.
Reagents and Conditions: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
4-Methyl-n-(piperidin-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Methyl-n-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-n-(piperidin-1-yl)benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
- This compound is unique due to the presence of the methyl group at the para position, which can influence its chemical reactivity and biological activity compared to other benzamide derivatives.
Propriétés
Numéro CAS |
5454-88-6 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-methyl-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C13H18N2O/c1-11-5-7-12(8-6-11)13(16)14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
Clé InChI |
DOHMWNBHZNXMOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![2-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14018705.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
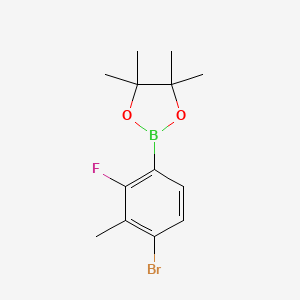
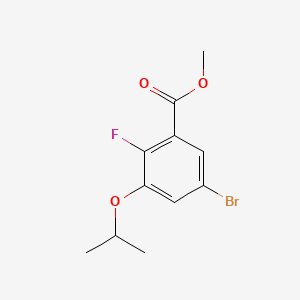

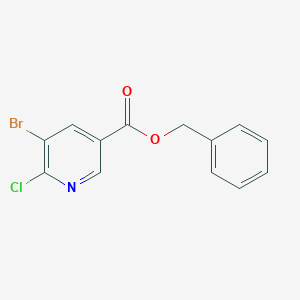
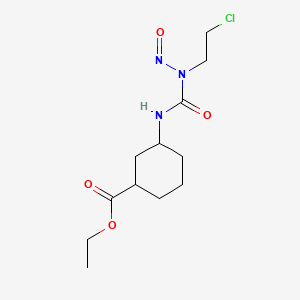
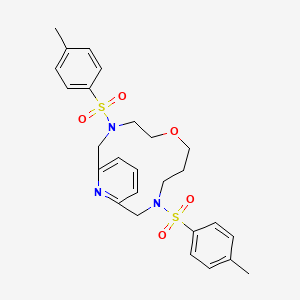
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)

![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)
![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
